molecular formula C13H20N4O2 B13121692 4-(4-Ethylpiperazin-1-yl)-2-methyl-6-nitroaniline

4-(4-Ethylpiperazin-1-yl)-2-methyl-6-nitroaniline

Cat. No.: B13121692
M. Wt: 264.32 g/mol
InChI Key: INFDPYBGLBLKRL-UHFFFAOYSA-N
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Description

Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is a complex organic compound that belongs to the class of substituted benzenamines. This compound is characterized by the presence of a benzenamine core substituted with a 4-ethyl-1-piperazinyl group, a methyl group at the 2-position, and a nitro group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzenamine followed by the introduction of the 4-ethyl-1-piperazinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids for nitration and suitable solvents for the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzenamine core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzenamine core.

Scientific Research Applications

Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(4-ethyl-1-piperazinyl)-: Lacks the nitro and methyl groups.

    Benzenamine, 2-methyl-6-nitro-: Lacks the 4-ethyl-1-piperazinyl group.

    Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-: Lacks the nitro group.

Uniqueness

Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-methyl-6-nitro- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-methyl-6-nitroaniline

InChI

InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)11-8-10(2)13(14)12(9-11)17(18)19/h8-9H,3-7,14H2,1-2H3

InChI Key

INFDPYBGLBLKRL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C(=C2)C)N)[N+](=O)[O-]

Origin of Product

United States

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